molecular formula C20H14N6O2S2 B12386332 Vegfr-2-IN-33

Vegfr-2-IN-33

Cat. No.: B12386332
M. Wt: 434.5 g/mol
InChI Key: MKERJAPCZMRTQI-UHFFFAOYSA-N
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Description

Vegfr-2-IN-33 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting VEGFR-2, this compound can potentially be used to treat diseases characterized by abnormal angiogenesis, such as cancer and certain eye diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-33 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the preparation of quinoxaline-based VEGFR-2 inhibitors involves the use of quinoxaline derivatives as starting materials, followed by functionalization through reactions such as nitration, reduction, and coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-33 can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling agents (e.g., palladium catalysts). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions are typically intermediates that are further functionalized to yield the final compound, this compound. These intermediates may include various substituted quinoxalines and other heterocyclic compounds .

Scientific Research Applications

Vegfr-2-IN-33 has a wide range of scientific research applications, including:

Mechanism of Action

Vegfr-2-IN-33 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, which in turn inhibits the signaling pathways that promote angiogenesis. Key molecular targets and pathways involved include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, and NCK-p38-MAPKAPK2/3 pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Vegfr-2-IN-33 include other VEGFR-2 inhibitors such as:

Uniqueness

This compound is unique in its specific targeting of VEGFR-2 and its potential for high selectivity and potency. Compared to other inhibitors, it may offer advantages in terms of reduced off-target effects and improved therapeutic outcomes .

Properties

Molecular Formula

C20H14N6O2S2

Molecular Weight

434.5 g/mol

IUPAC Name

N-pyridin-2-yl-4-([1,3]thiazolo[4,5-b]quinoxalin-2-ylamino)benzenesulfonamide

InChI

InChI=1S/C20H14N6O2S2/c27-30(28,26-17-7-3-4-12-21-17)14-10-8-13(9-11-14)22-20-25-18-19(29-20)24-16-6-2-1-5-15(16)23-18/h1-12H,(H,21,26)(H,22,23,25)

InChI Key

MKERJAPCZMRTQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)SC(=N3)NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5

Origin of Product

United States

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